2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a methylphenyl group, linked to a naphthalenyl propanamide moiety through a sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide typically involves multi-step organic reactions. One common approach includes the initial formation of the pyrimidine ring through a cyclization reaction involving appropriate precursors. The amino and methylphenyl groups are introduced via substitution reactions. The final step involves the coupling of the pyrimidine derivative with naphthalen-1-yl propanamide using a sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification techniques such as recrystallization or chromatography are also critical in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes. It can also bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in having a naphthalene moiety and potential biological activity.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide:
Uniqueness
2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C24H22N4O2S/c1-15-7-5-10-18(13-15)28-21(25)14-22(29)27-24(28)31-16(2)23(30)26-20-12-6-9-17-8-3-4-11-19(17)20/h3-14,16H,25H2,1-2H3,(H,26,30) |
InChI Key |
ONIFIQPFVTXDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SC(C)C(=O)NC3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.